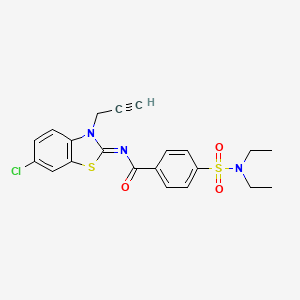![molecular formula C12H21NO B2425091 1-[3-(2,2-Dimethylpropyl)pyrrolidin-1-yl]prop-2-en-1-one CAS No. 2025599-64-6](/img/structure/B2425091.png)
1-[3-(2,2-Dimethylpropyl)pyrrolidin-1-yl]prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-[3-(2,2-Dimethylpropyl)pyrrolidin-1-yl]prop-2-en-1-one” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The compound also contains a prop-2-en-1-one group, which is a type of unsaturated ketone .
Molecular Structure Analysis
The molecular structure of this compound would include a pyrrolidine ring attached to a prop-2-en-1-one group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the double bond in the prop-2-en-1-one group could potentially be involved in addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar ketone group could influence its solubility in different solvents . The compound’s melting point, boiling point, and other physical properties would also depend on its specific structure .科学的研究の応用
Organocatalysis
Pyrrolidine derivatives serve as effective organocatalysts in asymmetric Michael addition reactions, showing good to high yield and excellent enantioselectivities. This catalytic activity is attributed to a potential hydrogen bond formation between the catalyst and reactants, such as β-nitrostyrene. Detailed nuclear magnetic resonance (NMR) studies on related compounds help investigate the catalyzing mechanism and could provide reference for assignments of similar chemicals (Cui Yan-fang, 2008).
Asymmetric Transfer Hydrogenation
Pyrrolidine derivatives, when used in conjunction with metal halides, form active catalysts for the asymmetric transfer hydrogenation of ketones. The influence of catalyst structure and reaction conditions on the hydrogenation process highlights the versatility of pyrrolidine-based compounds in facilitating chemical reactions (Makhosazane N. Magubane et al., 2017).
Electropolymerization
Derivatives of pyrrolidine are used in the synthesis of conducting polymers through electropolymerization, utilizing low oxidation potential monomers. These polymers exhibit stable electrically conducting properties due to their low oxidation potentials, making them suitable for various electronic applications (G. Sotzing et al., 1996).
Palladium-Catalyzed Reactions
In palladium-catalyzed allylic substitutions, pyrrolidine-based ligands show significant enantioselectivity dependent on the conformation of the ligand. This application demonstrates the potential of pyrrolidine derivatives in stereoselective synthesis, an important aspect of medicinal chemistry (R. Stranne, C. Moberg, 2001).
[3+2] Cycloaddition Reactions
Pyrrolidine derivatives participate in [3+2] cycloaddition reactions under mild conditions, leading to compounds with potential biological effects. This method is notable for synthesizing heterocyclic organic compounds, which have applications ranging from medicinal chemistry to agrochemicals (Magdalena Żmigrodzka et al., 2022).
Molecular Interaction Studies
Pyrrolidine derivatives are also studied for their molecular interactions in mixtures, providing insights into the molecular species and interactions that characterize their mixtures with lower alkanols. Such studies are crucial for understanding the thermodynamic properties and potential applications of pyrrolidine derivatives in various solvents (J. S. Yadav et al., 2009).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[3-(2,2-dimethylpropyl)pyrrolidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-5-11(14)13-7-6-10(9-13)8-12(2,3)4/h5,10H,1,6-9H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSXZDDCLSEQEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1CCN(C1)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
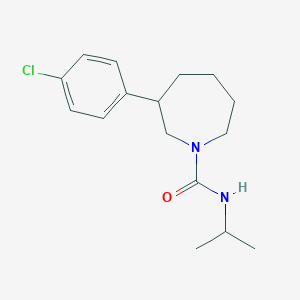

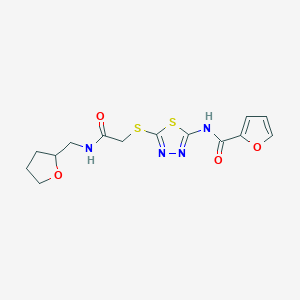
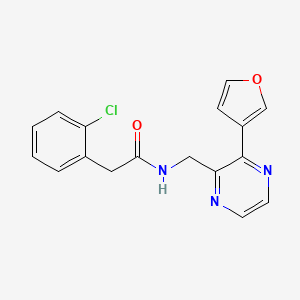
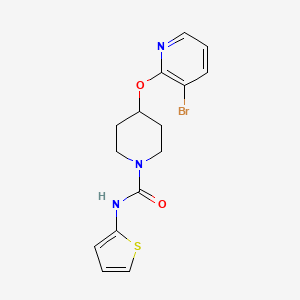
![N-[3-[(3Ar,6aR)-3a-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2425015.png)
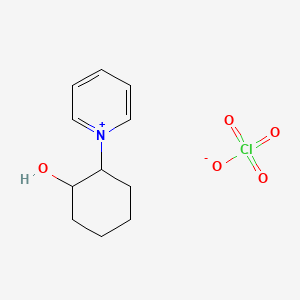
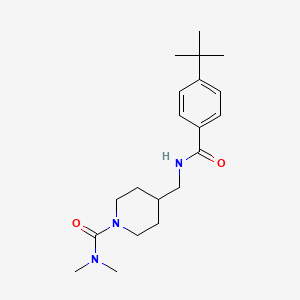
![3-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B2425023.png)


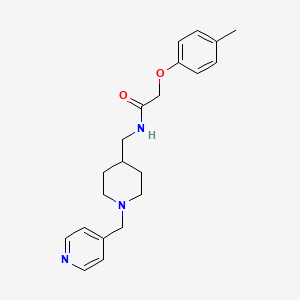
![N-[(thiophen-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B2425029.png)
